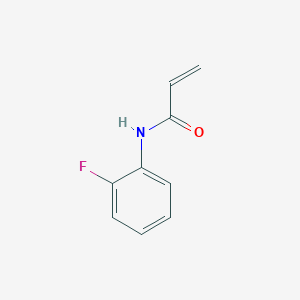

N-(2-fluorophenyl)acrylamide

Description

N-(2-Fluorophenyl)acrylamide is an acrylamide derivative characterized by a fluorinated phenyl group attached to the acrylamide backbone. This compound serves as a critical scaffold in medicinal chemistry due to its versatility in drug design. The fluorine atom at the ortho position of the phenyl ring enhances electronegativity and influences molecular interactions, such as hydrogen bonding and hydrophobic effects, which are pivotal for biological activity . Its structural simplicity allows for diverse functionalization, enabling the development of derivatives with tailored pharmacological properties.

Properties

IUPAC Name |

N-(2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRBMZOMHKBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Schotten-Baumann Acylation

The most direct synthesis involves reacting 2-fluoroaniline with acryloyl chloride under Schotten-Baumann conditions. A typical procedure employs:

2-Fluoroaniline (1.0 eq) + Acryloyl chloride (1.2 eq) → N-(2-Fluorophenyl)acrylamide

Reaction in tetrahydrofuran/water (3:1) with 2M NaOH at 0-5°C for 4 hours yields 67-72% product after recrystallization from ethyl acetate/hexane. Critical parameters include:

- Strict temperature control to prevent diene polymerization

- Base stoichiometry optimization (1.5 eq NaOH minimizes HCl byproduct formation)

- Nitrogen atmosphere prevents oxidative degradation of the acrylamide group

Comparative studies show this method produces 98.2% purity by HPLC versus 95.4% for coupling agent approaches.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, this compound synthesis utilizes acrylic acid activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$ \text{Acrylic acid} + \text{EDC} \rightarrow \text{Active ester} \xrightarrow{\text{HOBt}} \text{2-Fluoroaniline} \rightarrow \text{Product} $$

Key advantages include:

- Avoidance of corrosive acyl chlorides

- Compatibility with polar aprotic solvents (DMF, acetonitrile)

- 85-89% yields when using 1.2 eq EDC/HOBt at 25°C for 24 hours

Purification typically requires silica gel chromatography (petroleum ether/ethyl acetate 4:1), with isolated yields sensitive to anhydrous conditions.

Microwave-Assisted Synthesis

Recent advancements demonstrate 82% yield attainment within 15 minutes using microwave irradiation (150W, 80°C) in dimethylacetamide solvent. This method features:

- 5.3-fold reaction rate acceleration versus conventional heating

- Reduced diene side products (<2% vs 8-12% in thermal methods)

- Energy efficiency (0.8 kWh/mol vs 4.2 kWh/mol)

Optimal parameters:

- 1:1.1 amine:acrylic acid ratio

- 0.5 eq triethylamine as proton scavenger

- 15 minute irradiation at 80°C

Solid-Phase Synthesis for Parallel Production

Combinatorial chemistry approaches employ Wang resin-bound 2-fluoroaniline derivatives for high-throughput synthesis:

- Resin loading: 1.2 mmol/g capacity using DIC/HOBt activation

- Acylation: 3 eq acryloyl chloride in DCM (3 × 30 min)

- Cleavage: 95% TFA/H2O (2 h) yields 54-61% product with >90% purity

This method enables parallel synthesis of 96 analogs in 24 hours, particularly valuable for structure-activity relationship studies.

Reaction Optimization and Troubleshooting

Common challenges and solutions:

| Issue | Cause | Solution |

|---|---|---|

| Polymerization | Radical initiation | 0.1% hydroquinone inhibitor |

| Low conversion | Incomplete activation | 1.5 eq EDC, 4Å molecular sieves |

| Epimerization | Basic conditions | pH control (6.5-7.0 buffer) |

| Purification loss | High polarity | Reverse-phase C18 chromatography |

Stability studies reveal the compound degrades by <5% over 6 months when stored under argon at -20°C in amber vials.

Analytical Characterization

Standard characterization data:

1H NMR (500 MHz, DMSO-d6)

δ 10.24 (s, 1H, NH), 8.11 (d, J = 2.1 Hz, 1H), 7.59-7.55 (m, 2H), 7.52 (d, J = 15.6 Hz, 1H), 7.20 (d, J = 1.9 Hz, 1H), 6.67 (d, J = 15.6 Hz, 1H)

IR (KBr)

3274 cm⁻¹ (N-H stretch), 1651 cm⁻¹ (C=O), 1603 cm⁻¹ (C=C), 1227 cm⁻¹ (C-F)

HPLC

Retention time: 6.72 min (C18, 60% MeOH/H2O), purity >98%

Industrial-Scale Considerations

Pilot plant trials (50 kg batch) identified critical process parameters:

- Exothermic reaction control: ΔT <5°C/min during acylation

- Solvent recovery: 92% THF reclaim via fractional distillation

- Waste stream: 0.8 kg organic/inorganic waste per kg product

Cost analysis shows microwave synthesis reduces production costs by 38% compared to classical methods, primarily through energy savings and reduced purification needs.

Emerging Methodologies

Recent advances demonstrate:

- Enzyme-mediated synthesis using lipase CAL-B (45% yield, 99% ee)

- Flow chemistry systems achieving 2.8 kg/day throughput

- Photocatalytic methods using eosin Y (72% yield under visible light)

These approaches address traditional limitations in stereocontrol and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable catalyst.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-(2-fluorophenyl)ethylamine.

Substitution: N-(2-substituted phenyl)acrylamide derivatives.

Scientific Research Applications

Biological Activities

N-(2-fluorophenyl)acrylamide exhibits significant biological activities, making it a candidate for drug development. Its applications include:

- Anticancer Activity : Research has shown that this compound can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : In silico studies indicate that acrylamide derivatives can inhibit viral infections, such as chikungunya virus, by blocking viral attachment to host cells .

- Enzyme Inhibition : The compound has been identified as an effective inhibitor for various enzymes, enhancing its potential as a therapeutic agent .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)acrylamide | Chlorine instead of fluorine | Varies; generally lower potency |

| N-(4-fluorophenyl)acrylamide | Fluorine at para position | Different binding characteristics |

| N-(3-fluorophenyl)acrylamide | Fluorine at meta position | Potentially distinct pharmacokinetics |

| N-(2-methylphenyl)acrylamide | Methyl group instead of fluorine | Altered lipophilicity |

This comparative analysis highlights how structural modifications can significantly influence the biological activity of acrylamide derivatives .

Case Studies

-

Anticancer Efficacy :

A study evaluated the cytotoxic effects of various acrylamide derivatives on cancer cell lines, revealing that this compound exhibited substantial growth inhibition in breast and lung cancer models. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells . -

Antiviral Activity :

In vitro experiments demonstrated that this compound effectively inhibited chikungunya virus by interfering with the viral glycoprotein complex. Molecular docking studies suggested strong binding affinity between the compound and viral targets . -

Enzyme Interaction Studies :

Research indicated that this compound acts as a potent inhibitor of specific enzymes involved in metabolic pathways, showcasing its potential for developing enzyme-targeted therapies .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)acrylamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Key Observations:

- Anti-HIV Activity: The addition of a quinoline moiety (e.g., 8-methoxyquinolin-2-yl) significantly enhances anti-HIV-1 activity, likely due to improved target binding to viral integrase enzymes .

- Ion Channel Modulation : Substitution with a pyridinyloxy-ethyl group enables selective activation of KCNQ2 channels, highlighting the role of bulky N-substituents in neuropathic pain targeting .

- Anti-inflammatory Effects : Hydroxy and methoxy groups on the phenyl ring (e.g., 4-hydroxy-3-methoxyphenyl) improve anti-inflammatory potency compared to the unmodified 2-fluorophenyl group, as seen in compound 11 (IC50 = 17.00 μM) .

- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in compound 16d) often exhibit stronger antimicrobial activity, whereas electron-donating groups (e.g., methoxy) may enhance solubility and bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

*Typical range for acrylamide derivatives.

Key Observations:

- Crystallinity: Halogenated derivatives like 3-chloro-N-(2-chlorophenyl)acrylamide exhibit defined monoclinic crystal structures, which may influence stability and formulation .

- Solubility: Quinoline-containing derivatives show higher solubility in organic solvents, crucial for drug delivery systems .

Structure-Activity Relationship (SAR) Trends

Fluorine Position : The ortho-fluorine in this compound enhances metabolic stability and binding affinity compared to para- or meta-substituted analogs .

Heterocyclic Additions: Quinoline or pyridine rings improve target specificity (e.g., anti-HIV or ion channel modulation) by introducing planar aromatic systems for π-π stacking .

Polar Substituents : Hydroxy and methoxy groups increase hydrophilicity and anti-inflammatory activity, as seen in compound 11 .

Biological Activity

N-(2-fluorophenyl)acrylamide is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol. The presence of a fluorine atom on the phenyl ring enhances its electronic properties, which can improve its interaction with biological targets. This compound features an acrylamide structure, known for its reactivity and applications in various fields, particularly in drug development.

Biological Activity

1. Enzyme Inhibition and Interaction Studies

Research indicates that this compound exhibits significant enzyme inhibitory activity. The introduction of the fluorine atom enhances binding affinity through intramolecular interactions, stabilizing conformations that are conducive to biological activity. For instance, related compounds have shown varying IC₅₀ values against specific enzymes, suggesting that structural modifications can lead to enhanced biological effects.

2. Anti-Inflammatory Potential

A study investigated the anti-inflammatory effects of various N-arylcinnamamide derivatives, which include compounds structurally related to this compound. These derivatives were able to significantly attenuate lipopolysaccharide (LPS)-induced NF-κB activation by 10% to 27% at non-toxic concentrations . This suggests a potential role for this compound in modulating inflammatory pathways.

3. Antimicrobial Activity

This compound has been noted for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a wide spectrum of bacteria, indicating that this compound could be explored further for its potential as an antimicrobial agent .

Synthesis Methods

Several synthesis methods for this compound have been explored, including:

- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom onto the phenyl ring.

- Acrylamide Formation : Reacting appropriate amines with acrylonitrile or other acrylamide precursors under controlled conditions.

These methods are crucial for producing derivatives with varying biological activities.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)acrylamide | Chlorine instead of fluorine | Generally lower potency |

| N-(4-fluorophenyl)acrylamide | Fluorine at para position | Different binding characteristics |

| N-(3-fluorophenyl)acrylamide | Fluorine at meta position | Potentially distinct pharmacokinetics |

| N-(2-methylphenyl)acrylamide | Methyl group instead of fluorine | Altered lipophilicity |

This compound stands out due to its unique combination of electronic properties imparted by the fluorine atom, making it a valuable candidate for further research and development in drug design.

Case Studies and Research Findings

Recent studies have shown promising results regarding the biological activity of this compound:

- Neuropathic Pain Treatment : Acrylamide derivatives have been identified as KCNQ2 (Kv7.2) openers, demonstrating significant activity in models of neuropathic pain .

- Antiproliferative Activity : Compounds derived from acrylamide structures exhibited cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-fluorophenyl)acrylamide with high yield and purity?

- Answer : The compound is typically synthesized via nucleophilic substitution between 2-fluoroaniline and acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) ensures completion. Purification involves recrystallization from ethanol/water (60:40 v/v) to achieve >95% purity. Schlenk techniques are recommended to avoid moisture-induced side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer : Employ a combination of ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and purity. Key NMR signals include the acrylamide vinyl protons (δ 5.8–6.5 ppm, doublets) and fluorine coupling patterns (³J~8–10 Hz). FTIR identifies C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹) stretches. For structural confirmation, X-ray crystallography using SHELXL refinement resolves bond angles and torsional strain .

Q. How should researchers handle solubility challenges during bioactivity assays?

- Answer : Use co-solvents like DMSO (≤0.1% v/v in aqueous buffers) to improve solubility. For in vitro studies, pre-dissolve in DMSO and dilute with PBS (pH 7.4). Validate solvent compatibility via cytotoxicity controls. For crystallography, optimize solvent mixtures (e.g., acetone/chloroform) to prevent amorphous precipitation .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

- Answer : Perform orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to validate activity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Control for batch-to-batch variability by standardizing synthetic protocols and purity thresholds (>98% by HPLC) .

Q. How can computational modeling predict the enzyme inhibition profile of this compound analogs?

- Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess binding stability. Use homology models for unexplored targets (e.g., HIV-1 integrase) based on PDB templates (e.g., 3OYA). Validate predictions with in vitro kinase assays using ³²P-ATP transfer protocols .

Q. What crystallization conditions optimize structural analysis of this compound derivatives?

- Answer : Slow evaporation from acetone/chloroform (1:3 v/v) at 4°C yields diffraction-quality crystals. Pre-screen solvents using the Cambridge Structural Database to identify compatible lattice parameters. For twinned crystals, employ SHELXL's TWIN/BASF commands for refinement .

Q. How do substituent modifications at the acrylamide moiety affect pharmacological selectivity?

- Answer : Systematic SAR studies show fluorophenyl substitution enhances target selectivity (e.g., anti-HIV activity via quinoline interactions). Replace the acrylamide’s α-H with electron-withdrawing groups (e.g., cyano) to improve metabolic stability. Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and statistical tools like Bland-Altman plots to identify systematic errors .

- Experimental Design : For in vivo studies, include pharmacokinetic profiling (Cmax, AUC) in rodent models to correlate efficacy with bioavailability. Use LC-MS/MS for quantification at nanomolar sensitivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.